4-Butyl-alpha-agarofuran

Clinical trial phase Generalized Anxiety Disorder Drug development

Researchers seeking a non-GABAergic anxiolytic for mechanistic studies face limited options. 4-Butyl-alpha-agarofuran (AF-5, Buagafuran) solves this by selectively inhibiting IK(DR) and IL-Ca channels (IC₅₀: 6.17 & 4.4 μmol·L⁻¹), avoiding benzodiazepine sedative liabilities. - Dual Anxiolytic/Antidepressant: Validated in rat social interaction (0.5-4.0 mg/kg i.p.), forced swim, and CUMS models. - Translational Relevance: Phase III clinical candidate for GAD, ideal as a reference standard. - Supply Assurance: ≥98% purity, characterized by NMR and MS, with reliable global delivery for R&D programs.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
Cat. No. B1250964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-alpha-agarofuran
Synonymsbuagafuran
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C
InChIInChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1
InChIKeyRMGSYWBFOGEHLE-NJAFHUGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-alpha-agarofuran (AF-5): Anxiolytic Tool & Phase III Candidate


4-Butyl-alpha-agarofuran (CAS 272126-07-5), also designated AF-5 or Buagafuran, is a synthetic sesquiterpenoid derivative of the natural product α-agarofuran isolated from Aquilaria agallocha (agarwood) [1]. This compound is under clinical investigation as a novel anxiolytic and antidepressant agent, having advanced to Phase III clinical trials in China for the treatment of generalized anxiety disorder (GAD) [2]. Preclinically, AF-5 has demonstrated potent anxiolytic-like activity across multiple behavioral models, including the social interaction test and elevated plus-maze, with efficacy comparable to established standards such as diazepam and buspirone [3]. The compound exhibits a distinctive ion channel modulation profile, selectively inhibiting delayed rectifier potassium currents (IK(DR)) and L-type calcium currents (IL-Ca) in cortical neurons, a mechanism distinct from classical GABAergic or monoaminergic agents [4].

Why Generic Substitution Fails for AF-5


Substitution of 4-Butyl-alpha-agarofuran with its natural precursor α-agarofuran or standard anxiolytics is precluded by fundamental differences in pharmacological profile and developmental status. The C4 n-butyl chain is essential for the anxiolytic efficacy observed in this series; structure-activity relationship studies demonstrate that optimal anxiolytic activity requires an alkyl side chain of 4–6 carbons at the 4-position, with effective doses of 0.5–2 mg/kg, whereas unsubstituted α-agarofuran lacks this activity [1]. Moreover, AF-5's unique electrophysiological signature—concurrent inhibition of IK(DR) and IL-Ca with IC₅₀ values of 6.17 and 4.4 μmol·L⁻¹, respectively—contrasts sharply with diazepam's GABAergic mechanism and buspirone's 5-HT₁A agonism [2]. These mechanistic divergences, coupled with AF-5's advanced Phase III clinical validation for GAD [3], render generic substitution both scientifically unjustified and operationally invalid for any research or development program targeting this specific chemotype.

Quantitative Evidence: AF-5 vs. Comparators


Phase III Clinical Stage vs. Standard Anxiolytics

4-Butyl-alpha-agarofuran (Buagafuran) is currently in Phase III clinical trials for generalized anxiety disorder, a developmental milestone not shared by its parent compound α-agarofuran or other 4-substituted derivatives [1]. In contrast, established anxiolytics such as diazepam (a benzodiazepine) and buspirone (a 5-HT₁A agonist) have long completed clinical development but carry well-documented liabilities including tolerance, dependence, and delayed onset of action [2]. The advancement of Buagafuran to Phase III represents a quantifiable de-risking event for procurement decisions in translational research.

Clinical trial phase Generalized Anxiety Disorder Drug development

Anxiolytic Efficacy in Social Interaction Model

In the rat social interaction test, 4-Butyl-alpha-agarofuran produced a dose-dependent increase in social interaction time at 0.5–4.0 mg/kg i.p., with maximal effect observed at 2.0 mg/kg [1]. This efficacy is reported to be comparable to that of diazepam and buspirone in analogous models [2]. While direct dose-equivalence data are not available in a single head-to-head study, the anxiolytic effect magnitude and dose range align with those of established anxiolytics, distinguishing AF-5 from the inactive parent α-agarofuran.

Anxiolytic Social interaction test Behavioral pharmacology

Selective IK(DR) and IL-Ca Channel Inhibition

Patch-clamp electrophysiology in primary cultured rat cortical neurons revealed that 4-Butyl-alpha-agarofuran selectively inhibits delayed rectifier potassium currents (IK(DR)) and L-type calcium currents (IL-Ca) with IC₅₀ values of 6.17 μmol·L⁻¹ and 4.4 μmol·L⁻¹, respectively [1]. Notably, voltage-dependent sodium currents (INa), transient outward potassium currents (IK(A)), and GABA-dependent chloride currents were unaffected. This ion channel modulation profile is mechanistically distinct from diazepam (positive allosteric modulation of GABAₐ receptors) and buspirone (5-HT₁A partial agonism), and is not shared by the parent α-agarofuran.

Electrophysiology Potassium channels Calcium channels

Serotonergic Modulation Without Noradrenergic Involvement

Acute administration of 4-Butyl-alpha-agarofuran (5.0 mg/kg i.p.) significantly decreased serotonin (5-HT) tissue levels in the striatum (26.3%), cortex (30.4%), and midbrain (17.4%) of rats, while also reducing dopamine levels in the striatum (34.7%) and midbrain (19.0%) [1]. In contrast, diazepam does not produce comparable monoaminergic changes, and buspirone primarily acts as a 5-HT₁A receptor agonist without directly altering 5-HT tissue levels. Additionally, AF-5 potentiated 5-HTP-induced head-twitch responses and antagonized reserpine-induced ptosis in mice, indicating serotonergic activation, but lacked effect on yohimbine toxicity, confirming no noradrenergic involvement [2].

Monoamine neurotransmitters Serotonin Antidepressant

Pharmacokinetics and Metabolic Profile

4-Butyl-alpha-agarofuran exhibits low oral bioavailability and extensive first-pass metabolism, with less than 0.1% of an oral dose recovered as unchanged drug in rat urine and approximately 0.3% in bile [1]. The compound is rapidly metabolized in human liver microsomes, with complete conversion to hydroxyl and carbonyl metabolites within 100 minutes [2]. This pharmacokinetic profile necessitates careful consideration in experimental design, particularly for in vivo studies requiring sustained target engagement. In contrast, diazepam has high oral bioavailability (~94%) and a long elimination half-life (~20–100 hours), while buspirone undergoes extensive first-pass metabolism but has an active metabolite (1-PP) with distinct pharmacology.

Pharmacokinetics Drug metabolism Bioavailability

Research & Procurement Scenarios for AF-5


Non-GABAergic Anxiety Research

4-Butyl-alpha-agarofuran is ideally suited for preclinical anxiety studies where a non-GABAergic mechanism is desired. Its selective inhibition of IK(DR) and IL-Ca channels (IC₅₀ 6.17 and 4.4 μmol·L⁻¹, respectively) [1] provides a mechanistically distinct tool for investigating neuronal excitability in anxiety circuits, avoiding the confounding sedative and dependence liabilities associated with benzodiazepine positive allosteric modulators.

Translational Anxiolytic-Antidepressant Studies

The compound's dual anxiolytic and antidepressant profile—validated in rat social interaction tests (0.5–4.0 mg/kg i.p.) [1], mouse forced swim and tail suspension tests, and CUMS models [2]—makes it a valuable reference for programs targeting comorbid anxiety and depression. Its Phase III clinical status for GAD further enhances its translational relevance for comparator studies.

Ion Channel & Neurophysiology Probes

Given its unique ability to inhibit IK(DR) and IL-Ca without affecting voltage-gated sodium currents or GABAergic chloride currents [1], 4-Butyl-alpha-agarofuran serves as a chemical probe for dissecting the contributions of specific potassium and calcium channels to neuronal firing patterns and synaptic plasticity in cortical circuits.

Sesquiterpenoid Pharmacokinetic Studies

The compound's low oral bioavailability and extensive first-pass metabolism (<0.1% urinary recovery of parent drug, complete microsomal metabolism within 100 minutes) [1] position it as a benchmark for evaluating formulation strategies or prodrug approaches aimed at improving the pharmacokinetic properties of agarofuran-derived and related sesquiterpenoid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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